molecular formula C14H11N3OS2 B2720696 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391875-74-4

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2720696
CAS No.: 391875-74-4
M. Wt: 301.38
InChI Key: CJJYPDYDPJDNCU-UHFFFAOYSA-N
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Description

N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide ( 393571-56-7) is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. It features a 1,3,4-thiadiazole core—a privileged scaffold renowned for its diverse biological activities—linked to a 2-naphthamide group via an amide bond . The 1,3,4-thiadiazole nucleus is a key pharmacophore extensively documented in scientific literature for its potent anticancer, antimicrobial, and antiviral properties . Its strong aromaticity and the presence of the toxophoric =N-C-S- linkage contribute to high in-vivo stability and effective interactions with biological targets, making it a valuable structural component in drug discovery . Researchers are particularly interested in this specific compound and its analogs as potential apoptosis inducers, caspase activators, and enzyme inhibitors, such as tyrosine kinase or carbonic anhydrase inhibitors, for oncology research . The incorporation of the naphthalene ring, a versatile and multifaceted platform in drug design, is intended to promote π-π stacking interactions within the binding pockets of target enzymes or receptors, thereby potentially enhancing binding affinity and potency . This molecular architecture makes the compound a promising candidate for screening against a panel of cancerous cell lines and for further structural optimization. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c1-19-14-17-16-13(20-14)15-12(18)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJYPDYDPJDNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves the reaction of 2-naphthoic acid with thiosemicarbazide, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

The biological and physicochemical properties of thiadiazole derivatives are highly sensitive to substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Thiadiazole Derivatives
Compound Name Substituent at Position 5 Melting Point (°C) Yield (%) Key Biological Activity Reference
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide -SMe Not reported Not reported Hypothesized anticancer/antimicrobial
2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) -SMe 158–160 79 Antimicrobial (not specified)
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide (CAS 391864-02-1) -SEt Not reported Not reported Unknown
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide analogs -S-(4-Cl-benzyl) 132–140 74–88 Enhanced lipophilicity
N-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)-1-naphthamide -Pyridin-4-yl Not reported Not reported Potential kinase inhibition

Key Observations :

  • Methylthio (-SMe) vs.
  • Aromatic vs. Alkyl Thioethers : Substitution with a 4-chlorobenzylthio group (e.g., compound 5e ) raises melting points (132–140°C) compared to alkylthio derivatives, likely due to enhanced crystallinity from aromatic stacking.
Spectral Data :
  • IR Spectroscopy : Thiadiazole derivatives typically show NH stretches (~3260–3300 cm⁻¹) and C=O stretches (~1670–1680 cm⁻¹), as seen in compound 6b . The target compound’s naphthamide group may exhibit similar signals.
  • NMR : The 1H-NMR of compound 6b reveals aromatic protons at δ 7.20–8.40 ppm and triazole protons at δ 8.36 ppm. For the target compound, naphthalene protons are expected near δ 7.50–8.50 ppm, with thiadiazole NH around δ 11–12 ppm.

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